molecular formula C17H18N2O2 B11093487 1,2,2,3-Tetramethyl-2,3-dihydro-1H-perimidine-6,7-dicarbaldehyde

1,2,2,3-Tetramethyl-2,3-dihydro-1H-perimidine-6,7-dicarbaldehyde

Cat. No.: B11093487
M. Wt: 282.34 g/mol
InChI Key: AOOHZDHSYHNXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2,3-Tetramethyl-2,3-dihydro-1H-perimidine-6,7-dicarbaldehyde (often referred to as Tetramethylperimidine dicarbaldehyde ) is a chemical compound with the following molecular formula:

C15H18N2\text{C}_{15}\text{H}_{18}\text{N}_2C15​H18​N2​

and a molecular weight of approximately 226.32 g/mol . It belongs to the class of heterocyclic compounds and contains a perimidine ring system.

Preparation Methods

Synthetic Routes: The synthetic preparation of Tetramethylperimidine dicarbaldehyde involves several steps. One common approach is the oxidation of 1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine using suitable oxidizing agents. The exact reaction conditions may vary, but typically, mild oxidants such as hydrogen peroxide or peracids are employed.

Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the methods mentioned above.

Chemical Reactions Analysis

Tetramethylperimidine dicarbaldehyde can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid or other oxidation products.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: Substitution reactions can occur at various positions on the perimidine ring.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.

Scientific Research Applications

Tetramethylperimidine dicarbaldehyde finds applications in several scientific fields:

    Chemistry: It serves as a versatile building block for the synthesis of other organic compounds.

    Biology: Researchers use it as a fluorescent probe for studying biological processes.

    Medicine: Its derivatives may have potential pharmaceutical applications.

    Industry: It can be used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The exact mechanism by which Tetramethylperimidine dicarbaldehyde exerts its effects depends on its specific application. For example, as a fluorescent probe, it interacts with biomolecules and emits fluorescence upon binding.

Comparison with Similar Compounds

While Tetramethylperimidine dicarbaldehyde is unique due to its perimidine ring system, similar compounds include:

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

1,2,2,3-tetramethylperimidine-6,7-dicarbaldehyde

InChI

InChI=1S/C17H18N2O2/c1-17(2)18(3)13-7-5-11(9-20)15-12(10-21)6-8-14(16(13)15)19(17)4/h5-10H,1-4H3

InChI Key

AOOHZDHSYHNXKM-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C2=C3C(=CC=C(C3=C(C=C2)C=O)C=O)N1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.